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Methyl 3-chloro-4-methyl-5-nitrobenzoate Documentation Hub

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  • Product: Methyl 3-chloro-4-methyl-5-nitrobenzoate
  • CAS: 1057652-84-2

Core Science & Biosynthesis

Exploratory

Introduction: Elucidating the Profile of a Niche Synthetic Intermediate

An In-depth Technical Guide to the Physical Properties of Methyl 3-chloro-4-methyl-5-nitrobenzoate Core Physicochemical Properties: A Predictive Analysis The physical properties of an organic molecule are dictated by its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Methyl 3-chloro-4-methyl-5-nitrobenzoate

Core Physicochemical Properties: A Predictive Analysis

The physical properties of an organic molecule are dictated by its structure—molecular weight, polarity, and the potential for intermolecular forces such as dipole-dipole interactions and van der Waals forces. In the absence of direct experimental data for Methyl 3-chloro-4-methyl-5-nitrobenzoate, we can extrapolate its likely properties based on its structure and data from closely related isomers.

PropertyPredicted Value / BehaviorRationale & Commentary
Molecular Weight 229.62 g/mol Calculated from the molecular formula C₉H₈ClNO₄.[3]
Physical State White to pale yellow crystalline solidSubstituted benzenes with polar groups are typically solids at room temperature due to significant intermolecular dipole-dipole interactions and efficient crystal lattice packing.
Melting Point Estimated: 85 - 105 °CThis prediction is based on related structures. For instance, Methyl 4-chloro-3-nitrobenzoate has a melting point of 79-80 °C.[4] The different substitution pattern of the target molecule will alter the crystal lattice energy, likely resulting in a different, but comparable, melting point. A sharp melting range (e.g., 0.5-1.0°C) will be indicative of high purity.
Boiling Point Estimated: > 300 °C (with decomposition)High molecular weight and polarity suggest a high boiling point.[5] Aromatic nitro compounds can be thermally unstable; therefore, distillation would likely require high vacuum to prevent decomposition.
Solubility Insoluble in water. Soluble in polar organic solvents (e.g., acetone, ethyl acetate, DMSO) and chlorinated solvents (e.g., dichloromethane, chloroform). Sparingly soluble in non-polar solvents (e.g., hexanes).The molecule possesses polar ester and nitro functional groups, but the overall structure is dominated by the non-polar aromatic ring. It lacks easily ionizable groups, predicting insolubility in aqueous acid or base.[6][7]

Experimental Determination and Workflow Validation

The following sections provide detailed, field-proven protocols for determining the physical properties of Methyl 3-chloro-4-methyl-5-nitrobenzoate. The causality behind experimental choices is explained to ensure robust and reliable data generation.

Protocol 1: Melting Point Determination via the Capillary Method

The melting point is a critical indicator of a compound's purity. The capillary method is a precise and material-sparing technique.[8]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid down to a height of 2-3 mm.[9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Initial Scan (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/min) to find a rough melting range. Allow the apparatus to cool before proceeding.

  • Accurate Determination: Heat at a medium rate to approximately 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.[9] A slow rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Dry & Powder Sample B Load Capillary (2-3 mm) A->B C Insert into Apparatus B->C D Heat (1-2 °C/min) near MP C->D E Observe & Record T_initial & T_final D->E F Report as Range (T1 - T2) E->F G Assess Purity F->G

Caption: Workflow for Melting Point Determination.

Protocol 2: Systematic Solubility Characterization

This protocol systematically classifies the compound's solubility, which provides insight into its polarity and the absence of acidic or basic functional groups.[10][11]

Methodology:

  • General Procedure: In a small test tube, add ~20 mg of the solid compound. Add 0.5 mL of the chosen solvent. Vigorously agitate the mixture for 30 seconds. Observe if the solid dissolves completely.

  • Solvent Panel:

    • Water: To assess high polarity and hydrogen bonding capability.

    • 5% NaOH (aq): A positive test (dissolution) would indicate an acidic functional group (e.g., carboxylic acid, phenol).

    • 5% HCl (aq): A positive test would indicate a basic functional group (e.g., amine).

    • Ethanol: A polar protic solvent.

    • Dichloromethane: A polar aprotic solvent.

    • Hexane: A non-polar solvent.

  • Interpretation: The expected outcome is insolubility in water, 5% NaOH, and 5% HCl, and solubility in organic solvents like dichloromethane and ethanol, classifying it as a neutral, moderately polar organic compound.

SolubilityWorkflow Start Add ~20mg Sample to 0.5mL Solvent Water Test in Water Start->Water NaOH Test in 5% NaOH Start->NaOH HCl Test in 5% HCl Start->HCl Organic Test in Organic Solvents (DCM, EtOH, Hexane) Start->Organic Result_W Soluble or Insoluble? Water->Result_W NaOH->HCl If Insoluble Result_B Soluble or Insoluble? NaOH->Result_B HCl->Organic If Insoluble Result_A Soluble or Insoluble? HCl->Result_A Result_O Record Solubilities Organic->Result_O Result_W->NaOH If Insoluble

Caption: Systematic Workflow for Solubility Testing.

Spectroscopic & Spectrometric Characterization Profile

Spectroscopic analysis is essential for confirming the molecular structure. The following sections predict the key features in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of Methyl 3-chloro-4-methyl-5-nitrobenzoate.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts are influenced by the electronic effects of the substituents.[12][13] The nitro and chloro groups are electron-withdrawing, deshielding nearby protons, while the methyl group is weakly electron-donating.

¹H NMR Predicted δ (ppm)Predicted MultiplicityIntegrationAssignment
Aromatic~8.0 - 8.2Doublet (d)1HH-6 (ortho to ester, meta to nitro)
Aromatic~7.8 - 8.0Doublet (d)1HH-2 (ortho to chloro & nitro)
Ester Methyl~3.9 - 4.1Singlet (s)3H-COOCH₃
Ring Methyl~2.4 - 2.6Singlet (s)3HAr-CH₃
¹³C NMR Predicted δ (ppm)Assignment
Carbonyl~164 - 166C=O (ester)
Aromatic~148 - 152C-5 (bearing NO₂)
Aromatic~135 - 145C-3 (bearing Cl), C-4 (bearing CH₃)
Aromatic~120 - 130C-1, C-2, C-6
Ester Methyl~52 - 54-COOCH₃
Ring Methyl~15 - 20Ar-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups, which have characteristic absorption frequencies.[14][15]

Predicted Frequency (cm⁻¹)IntensityAssignment
~3100 - 3000Medium-WeakAromatic C-H Stretch
~2960 - 2850WeakAliphatic C-H Stretch (Methyl)
~1730 - 1715StrongC=O Stretch (Ester)
~1550 - 1530 Very Strong Asymmetric NO₂ Stretch [16][17]
~1600, ~1475Medium-WeakAromatic C=C Stretch
~1360 - 1340 Very Strong Symmetric NO₂ Stretch [16][17]
~1250 - 1100StrongC-O Stretch (Ester)
~800 - 700Medium-StrongC-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.[18]

m/z ValuePredicted IdentityCommentary
229 / 231 [M]⁺ and [M+2]⁺ The molecular ion peaks. The characteristic ~3:1 intensity ratio of the M⁺ and M+2 peaks is definitive evidence for the presence of one chlorine atom.
198 / 200[M - OCH₃]⁺Loss of the methoxy radical from the ester group, a common fragmentation pathway.
183 / 185[M - NO₂]⁺Loss of the nitro group.
77[C₆H₅]⁺Phenyl cation, a common fragment for benzene derivatives.[19]

Conclusion

This guide establishes a foundational understanding of the physical properties of Methyl 3-chloro-4-methyl-5-nitrobenzoate. While direct experimental data remains to be published, the predictive analysis based on established chemical principles and data from analogous structures provides a robust starting point for any researcher. The detailed experimental protocols included herein are designed to empower drug development professionals and scientists to empirically determine these properties with high confidence. The combination of predictive data and practical, validated workflows provides a comprehensive toolkit for the characterization and utilization of this versatile chemical intermediate.

References

  • Benchchem. (2025).
  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved February 22, 2026, from [Link]

  • De la Cruz, M. J., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved February 22, 2026, from [Link]

  • Orgsyn. (n.d.). IR: nitro groups. Retrieved February 22, 2026, from [Link]

  • Allschool. (2024). Solubility test for Organic Compounds. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2026). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Retrieved February 22, 2026, from [Link]

  • JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved February 22, 2026, from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved February 22, 2026, from [Link]

  • Chemistry Hall. (2026). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved February 22, 2026, from [Link]

  • University of Toronto. (n.d.). Melting point determination. Retrieved February 22, 2026, from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 22, 2026, from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved February 22, 2026, from [Link]

  • University of Technology. (n.d.). Experiment 2 : Determination of boiling point. Retrieved February 22, 2026, from [Link]

  • Scribd. (n.d.). Solubility Tests On Organic Compounds | PDF. Retrieved February 22, 2026, from [Link]

  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination | PDF. Retrieved February 22, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene fragmentation pattern. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 22, 2026, from [Link]

  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved February 22, 2026, from [Link]

  • Doc Brown. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 22, 2026, from [Link]

  • BioOrg.Chem. (n.d.). Classification of organic compounds By solubility. Retrieved February 22, 2026, from [Link]

  • SlideShare. (2021). experiment (1) determination of melting points. Retrieved February 22, 2026, from [Link]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound | PDF. Retrieved February 22, 2026, from [Link]

  • Whitman College. (2008). GCMS Section 6.9.5. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methyl-5-nitrobenzoic acid. Retrieved February 22, 2026, from [Link]

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved February 22, 2026, from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved February 22, 2026, from [Link]

  • BenchChem. (2025).
  • University of Wisconsin-River Falls. (n.d.). APPENDIX 2. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-methoxy-5-nitrobenzoate. Retrieved February 22, 2026, from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved February 22, 2026, from [Link]

  • SciSpace. (2019). On the relations between aromaticity and substituent effect. Retrieved February 22, 2026, from [Link]

  • MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved February 22, 2026, from [Link]

  • Neuman, R. C. (n.d.). Chapter 14 Substituent Effects. Retrieved February 22, 2026, from [Link]

  • Journal of Chemical Education. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Retrieved February 22, 2026, from [Link]

  • Chemistry Stack Exchange. (2021). Effect of substituents on aromatic character. Retrieved February 22, 2026, from [Link]

  • PubMed. (2007). Characterization of a pseudomonad 2-nitrobenzoate nitroreductase and its catabolic pathway-associated 2-hydroxylaminobenzoate mutase and a chemoreceptor involved in 2-nitrobenzoate chemotaxis. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved February 22, 2026, from [Link]

  • PMC. (n.d.). Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. Retrieved February 22, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Esterification Protocols for 3-Chloro-4-methyl-5-nitrobenzoic Acid

Executive Summary & Molecule Analysis Target Molecule: 3-Chloro-4-methyl-5-nitrobenzoic acid (CAS: 34662-36-7 / 181871-69-2) Target Transformation: Conversion of Carboxylic Acid (-COOH) to Methyl Ester (-COOMe) or simila...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Target Molecule: 3-Chloro-4-methyl-5-nitrobenzoic acid (CAS: 34662-36-7 / 181871-69-2) Target Transformation: Conversion of Carboxylic Acid (-COOH) to Methyl Ester (-COOMe) or similar alkyl esters.

Structural & Electronic Assessment

Successfully derivatizing 3-chloro-4-methyl-5-nitrobenzoic acid requires understanding the interplay between steric bulk and electronic activation.

  • Electronic Effects (The "Push-Pull" Dynamic):

    • 5-Nitro Group: A strong electron-withdrawing group (EWG) meta to the carboxylic acid. It significantly increases the acidity of the -COOH proton (lowering pKa) but decreases the basicity of the carbonyl oxygen.

    • 3-Chloro Group: Inductively electron-withdrawing, further deactivating the ring.

    • 4-Methyl Group: Weakly electron-donating, but overwhelmed by the -NO₂ and -Cl effects.

    • Net Result: The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. However, in acid-catalyzed (Fischer) esterification, the initial protonation of the carbonyl oxygen is disfavored compared to unsubstituted benzoic acid. Consequently, standard Fischer conditions may require longer reaction times , making activation via Acid Chloride (Method B) often superior for yield.

  • Steric Environment:

    • The carboxylic acid at position 1 is flanked by protons at positions 2 and 6. The substituents (3, 4, 5) are distal enough that ortho-steric hindrance is minimal. This allows for direct nucleophilic attack without the need for specialized "steric" catalysts.

Method Selection Guide

Select the appropriate protocol based on your scale, purity requirements, and available equipment.

MethodSelection Start Start: Define Constraints Scale Scale > 100g? Start->Scale Purity High Purity Required (No chromatography)? Scale->Purity No MethodA Method A: Fischer Esterification (MeOH/H2SO4) Scale->MethodA Yes (Cost/Green) AcidSens Acid Sensitive Moieties Present? Purity->AcidSens No MethodB Method B: Acid Chloride (SOCl2 -> MeOH) Purity->MethodB Yes (Irreversible) AcidSens->MethodA No MethodC Method C: Alkylation (MeI/K2CO3) AcidSens->MethodC Yes

Figure 1: Decision matrix for selecting the optimal esterification route.

Detailed Experimental Protocols

Protocol A: Fischer Esterification (The "Green" Baseline)

Best for: Large scale, cost-sensitivity, and when trace unreacted acid is acceptable.

Mechanism: Equilibrium-driven acid-catalyzed condensation. Critical Factor: Water removal is essential to drive the equilibrium to the right.

Materials:

  • Substrate: 3-Chloro-4-methyl-5-nitrobenzoic acid (1.0 eq)[1]

  • Solvent/Reagent: Anhydrous Methanol (10–15 volumes)

  • Catalyst: Conc. Sulfuric Acid (H₂SO₄) (0.5–1.0 eq) or p-TsOH (0.1 eq)

Procedure:

  • Setup: Charge a round-bottom flask with the substrate and anhydrous methanol.

  • Activation: Add concentrated H₂SO₄ dropwise with stirring. Note: The reaction is exothermic; ensure temperature does not spike uncontrolled.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 6–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 3:7). Look for the disappearance of the baseline acid spot.[2]

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~20% of the original volume under reduced pressure.

    • Pour the residue slowly into crushed ice (5x volume) with vigorous stirring.

    • The ester should precipitate as a solid.[2]

  • Isolation: Filter the solid, wash with saturated NaHCO₃ (to remove trace acid) and then cold water. Dry in a vacuum oven at 45°C.

Protocol B: Acid Chloride Activation (The "Gold Standard")

Best for: High yields (>95%), difficult substrates, and generating anhydrous HCl in situ.

Mechanism: Irreversible activation of the acid to an acyl chloride, followed by rapid alcoholysis.

Materials:

  • Substrate: 3-Chloro-4-methyl-5-nitrobenzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (2.0–3.0 eq) or Oxalyl Chloride (1.2 eq) + cat. DMF.

  • Solvent: Methanol (excess) or DCM (if using stoichiometric alcohol).

Procedure:

  • Activation: Suspend the substrate in dry Toluene or DCM (or use neat SOCl₂ for scale <10g).

  • Chlorination: Add SOCl₂ slowly. Add 1-2 drops of DMF as a catalyst.

  • Reflux: Heat to reflux (70–80°C) for 2–3 hours. Gas evolution (SO₂/HCl) indicates reaction progress.

    • Endpoint: The suspension typically clears as the acid chloride forms.

  • Evaporation (Critical Step): Remove excess SOCl₂ and solvent under vacuum. Caution: Do not skip this if using stoichiometric alcohol in the next step.

  • Esterification: Redissolve the residue (crude acid chloride) in dry DCM or add directly to anhydrous Methanol at 0°C.

  • Quench: Stir at room temperature for 1 hour. Remove solvent.[2]

  • Purification: Recrystallize from Methanol/Water if necessary.

AcidChlorideWorkflow Input Substrate + SOCl2 (cat. DMF) Reflux Reflux 2-3h (Formation of R-COCl) Input->Reflux Activation Evap Evaporate Excess SOCl2 (CRITICAL STEP) Reflux->Evap Clear Solution AddMeOH Add Anhydrous MeOH (0°C -> RT) Evap->AddMeOH Crude Oil/Solid Workup Quench & Isolate (Wash w/ NaHCO3) AddMeOH->Workup Rapid Reaction

Figure 2: Workflow for the Acid Chloride activation route.

Protocol C: Alkylation (The "Mild" Alternative)

Best for: Parallel synthesis, library generation, or if acid-sensitive protecting groups are present elsewhere.

Materials:

  • Substrate: 1.0 eq

  • Base: K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 eq)

  • Solvent: DMF or Acetone.

Procedure:

  • Dissolve substrate in DMF (0.5 M).

  • Add K₂CO₃ and stir for 15 minutes to form the carboxylate salt.

  • Add MeI dropwise.

  • Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

Analytical Validation & QC

To ensure scientific integrity, the isolated product must meet specific Critical Quality Attributes (CQAs).

Expected Data (Methyl Ester Derivative)
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Typically lower than the parent acid (Acid MP: ~140–148°C; Ester MP expected range: 75–85°C, based on similar nitro-benzoate derivatives).

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 3.85–3.95 ppm (s, 3H): Distinct singlet for the methyl ester (-OCH₃).[3]

    • Aromatic Region: Two singlets (or meta-coupled doublets) representing protons at positions 2 and 6. The chemical shift will move slightly upfield compared to the free acid due to the loss of the H-bond donor.

    • δ 2.3–2.5 ppm (s, 3H): Methyl group on the ring.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Method A) Equilibrium not shifted; Water presence.Use a Dean-Stark trap or switch to Method B (Acid Chloride).
Dark/Black Crude Thermal decomposition of Nitro group.Reduce reflux temperature; ensure inert atmosphere (N₂).
Incomplete Solubility Highly crystalline product.Use DCM/MeOH mixtures for extraction; check solubility in hot EtOAc.
Oil instead of Solid Impurities preventing crystallization.Triturate with cold Hexane or Pentane; scratch flask to induce nucleation.

References

  • PubChem. 3-Chloro-4-methyl-5-nitrobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. m-Nitrobenzoyl Chloride and Methyl m-Nitrobenzoate. Coll. Vol. 1, p. 391.[4] (Classic reference for nitro-benzoic esterification). Available at: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl₂) Reaction With Carboxylic Acids. (Mechanistic grounding for Method B). Available at: [Link]

  • Google Patents.Process for the preparation of 3-chloro-4-methylbenzoic acid derivatives. (WO2013015203A1).

Sources

Application

Methyl 3-chloro-4-methyl-5-nitrobenzoate as pharmaceutical intermediate

Technical Application Note: Strategic Utilization of Methyl 3-chloro-4-methyl-5-nitrobenzoate in API Synthesis Executive Summary & Structural Significance Methyl 3-chloro-4-methyl-5-nitrobenzoate is a high-value, densely...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of Methyl 3-chloro-4-methyl-5-nitrobenzoate in API Synthesis

Executive Summary & Structural Significance

Methyl 3-chloro-4-methyl-5-nitrobenzoate is a high-value, densely functionalized aromatic scaffold used primarily as a precursor for 3,4,5-trisubstituted anilines .[1] In modern drug discovery—particularly within the realm of kinase inhibitors (e.g., p38 MAPK, B-Raf) and HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs)—the 3,4,5-substitution pattern is a "privileged motif."

This specific arrangement (Halogen-Alkyl-Nitro/Amine) serves two critical medicinal chemistry functions:

  • Atropisomerism Control: The steric bulk of the adjacent chlorine and methyl groups restricts rotation around the phenyl-amide bond in downstream intermediates, locking the molecule into a bioactive conformation.[1]

  • Electronic Tuning: The electron-withdrawing nitro/chloro groups combined with the electron-donating methyl group create a unique electronic signature that modulates the acidity of downstream amides (e.g., diaryl ureas).[1]

This guide details the strategic handling, selective reduction, and functionalization of this intermediate, moving beyond standard catalog descriptions to actionable process chemistry.

Chemical Profile & Handling

PropertySpecification
IUPAC Name Methyl 3-chloro-4-methyl-5-nitrobenzoate
Molecular Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 78–82 °C (Typical)
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in water
Hazards Warning: Nitroaromatics are potentially energetic.[1][2][3] Thermal stability testing (DSC) is recommended before scaling >100g.[1] Potential skin sensitizer.[1]

Critical Application: Selective Nitro Reduction

The most pivotal transformation for this intermediate is the reduction of the nitro group to the aniline (Methyl 3-amino-5-chloro-4-methylbenzoate ) without dehalogenating the chlorine atom or hydrolyzing the ester.

Challenge: Catalytic hydrogenation (H₂/Pd-C) often leads to hydrodechlorination (loss of the Cl atom), rendering the batch useless. Solution: A chemoselective reduction using Iron powder with Ammonium Chloride (Fe/NH₄Cl) or Stannous Chloride (SnCl₂) is required to preserve the halogen.[1]

Protocol A: Chemoselective Fe/NH₄Cl Reduction

This method is scalable, cost-effective, and avoids heavy metal contamination (Pd/Pt).

Reagents:

  • Methyl 3-chloro-4-methyl-5-nitrobenzoate (1.0 equiv)[1][2]

  • Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve NH₄Cl in water. Add Ethanol and the nitro-benzoate substrate.[1]

  • Activation: Heat the mixture to 60°C.

  • Addition: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction.[1] Monitor internal temperature.

  • Reflux: Increase temperature to mild reflux (approx. 75-80°C) and stir vigorously for 2–4 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1][4][5][6] Look for the disappearance of the nitro peak and the emergence of the fluorescent amine peak.

  • Work-up:

    • Cool to room temperature.[1][3][5]

    • Filter the reaction mixture through a Celite pad to remove iron oxides.[1] Wash the pad with warm Ethanol.[1]

    • Concentrate the filtrate under reduced pressure to remove Ethanol.[1]

    • Dilute the aqueous residue with Ethyl Acetate and neutralize with sat.[1] NaHCO₃.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the crude aniline.[1]

  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Yield Expectation: 85–92% Key Success Factor: Vigorous stirring is essential as the reaction is heterogeneous (solid-liquid).[1]

Downstream Workflow: The "Scaffold Divergence"

Once the aniline is generated, the workflow diverges based on the target API class. The following diagram illustrates the logical pathways for this intermediate.

G Start Methyl 3-chloro- 4-methyl-5-nitrobenzoate Aniline Methyl 3-amino- 5-chloro-4-methylbenzoate Start->Aniline Selective Reduction (Fe/NH4Cl) Hydrolysis Acid Derivative (COOH) Aniline->Hydrolysis LiOH/THF (Saponification) Sandmeyer Sandmeyer Reaction (CN / I / F) Aniline->Sandmeyer NaNO2 / HX Urea Diaryl Urea (Kinase Inhibitor Core) Aniline->Urea Isocyanate Coupling Hydrolysis->Urea Amide Coupling

Figure 1: Synthetic divergence from the nitro-benzoate scaffold.[1] Green path indicates the primary pharmaceutical utility.

Analytical Characterization Data (Simulated)

To validate the integrity of the intermediate, compare your batch against these standard parameters.

TechniqueParameterExpected SignalInterpretation
HPLC Retention Time~12.5 min (C18, ACN/H2O gradient)Purity >98% required for GMP steps.[1]
1H NMR Aromatic RegionTwo singlets (or meta-coupled doublets)Confirms 3,4,5-substitution pattern.[1]
1H NMR Methyl GroupSinglet at ~2.4 ppmMethyl attached to the aromatic ring.[1]
1H NMR Ester MethylSinglet at ~3.9 ppmIntact methyl ester.[1]
IR Nitro Stretch~1530 cm⁻¹ and ~1350 cm⁻¹Strong NO₂ bands confirm starting material.[1]

Safety & Regulatory Compliance

  • Energetic Assessment: As a nitro compound, this intermediate falls under potentially explosive hazards.[1] Avoid heating dry solids.[1] Ensure grounding to prevent electrostatic discharge.[1]

  • Waste Disposal: Iron sludge from the reduction protocol contains heavy metal residues and must be disposed of as hazardous solid waste.[1]

  • REACH/TSCA: Ensure the CAS number is verified for your specific jurisdiction before import, as "research use only" exemptions may apply.[1]

References

  • Organic Syntheses. (1928).[1] Nitration of Methyl Benzoate and Derivatives. Org. Syn. Coll. Vol. 1, 391. Retrieved February 25, 2026, from [Link]

  • MDPI. (2007).[1] Synthesis of Gefitinib and Related Kinase Inhibitor Intermediates. Molecules, 12(9). Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.).[1] 3-Chloro-4-methyl-5-nitrobenzoic acid Data. National Library of Medicine.[1] Retrieved February 25, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with Methyl 3-chloro-4-methyl-5-nitrobenzoate in Methanol

Welcome to the technical support center for Methyl 3-chloro-4-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-chloro-4-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered with this compound in methanol. Our approach is rooted in foundational chemical principles and validated laboratory practices to ensure you can confidently prepare your solutions for successful experimentation.

Introduction: Understanding the Solubility Profile

Methyl 3-chloro-4-methyl-5-nitrobenzoate is a substituted aromatic compound. Its structure, featuring a chlorinated and nitrated benzene ring with a methyl ester, suggests moderate polarity. While methanol is a polar protic solvent and a reasonable first choice, achieving high concentrations of this compound can be challenging due to its crystalline nature and the interplay of its functional groups.

This guide provides a systematic approach to overcoming these solubility hurdles, starting with simple physical methods and progressing to more complex solvent system modifications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: I'm having difficulty dissolving Methyl 3-chloro-4-methyl-5-nitrobenzoate in methanol at my desired concentration. What are the initial steps I should take?

Answer:

Initial difficulties in dissolving a compound are common. Before altering your solvent system, it's crucial to ensure your technique is optimized. Here is a systematic approach to begin troubleshooting:

Troubleshooting Workflow: Initial Dissolution Steps

Start Start: Undissolved Compound in Methanol ParticleSize Step 1: Reduce Particle Size (Grind the solid) Start->ParticleSize Is the compound a coarse powder? Vortex Step 2: Increase Agitation (Vortex or Stir Vigorously) ParticleSize->Vortex After grinding Sonication Step 3: Apply Energy - Sonication (Use a sonication bath) Vortex->Sonication If still not dissolved Heating Step 4: Gentle Heating (Warm the solution) Sonication->Heating If still not dissolved Result Observe for Dissolution Heating->Result Success Fully Dissolved Proceed with Experiment Result->Success Yes Failure Still Undissolved Proceed to FAQ 2 Result->Failure No

Caption: Initial troubleshooting workflow for dissolving Methyl 3-chloro-4-methyl-5-nitrobenzoate.

Detailed Protocols for Initial Steps:

  • Particle Size Reduction: The dissolution rate is directly related to the surface area of the solute.[1]

    • Protocol: Using a mortar and pestle, gently grind the solid Methyl 3-chloro-4-methyl-5-nitrobenzoate into a fine powder before adding it to the methanol. This increases the surface area available for solvent interaction.

  • Increased Agitation:

    • Protocol: After adding the powdered compound to methanol, cap the vial and vortex it at a high setting for 1-2 minutes. For larger volumes, use a magnetic stirrer.

  • Sonication: Ultrasonic waves can help break down solid agglomerates and enhance solvent penetration.

    • Protocol: Place the vial containing the suspension in a bath sonicator for 5-10 minutes. Check for dissolution and repeat if necessary. Ensure the bath does not become excessively warm.

  • Gentle Heating: The solubility of most solids increases with temperature.

    • Protocol: Gently warm the solution in a water bath to 40-50°C while stirring.[2] Do not overheat, as this can lead to solvent evaporation and potential degradation of the compound. Always ensure the container is not sealed tightly when heating.

If the compound remains insoluble after these steps, it is likely that you have reached the solubility limit of the compound in methanol at that temperature.

FAQ 2: I've tried the initial steps, but the compound still won't dissolve completely. What is the next logical step?

Answer:

If physical methods are insufficient, the next step is to modify the solvent system. The use of a co-solvent is a powerful technique to increase the solubility of poorly soluble compounds.[3][4]

Co-Solvent Selection and Rationale:

For compounds like Methyl 3-chloro-4-methyl-5-nitrobenzoate, which have both polar and non-polar characteristics, a co-solvent can disrupt the crystal lattice energy more effectively than a single solvent. Based on data for structurally similar compounds, polar aprotic solvents are excellent candidates.[2]

Co-SolventClassRationale for UseStarting Concentration (v/v)
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizing power for a wide range of organic compounds. Often used in biological assays.1-10%
N,N-Dimethylformamide (DMF) Polar AproticSimilar to DMSO, a strong solvent for many organic molecules.1-10%
Acetonitrile (ACN) Polar AproticCommon in chromatography; can be an effective co-solvent.5-20%
Dichloromethane (DCM) Non-polarCan help solubilize less polar compounds. Use with caution due to volatility.5-20%

Experimental Protocol for Co-Solvent Screening:

  • Preparation: In separate vials, add your desired amount of Methyl 3-chloro-4-methyl-5-nitrobenzoate.

  • Initial Methanol Addition: Add 80% of your final desired volume of methanol to each vial.

  • Co-Solvent Titration: While stirring, add one of the selected co-solvents dropwise until the solid dissolves. Do not exceed 20% of the total volume initially.

  • Observation: Note the volume of co-solvent required for complete dissolution.

  • Compatibility Check: Ensure the chosen co-solvent is compatible with your downstream application (e.g., some biological assays are sensitive to DMSO).

Logical Flow for Co-Solvent Selection:

Start Insoluble in Pure Methanol CoSolvent Introduce a Co-Solvent Start->CoSolvent DMSO_DMF Try DMSO or DMF (Start with 1-5%) CoSolvent->DMSO_DMF High Solubilizing Power ACN Try Acetonitrile (If DMSO/DMF are incompatible) CoSolvent->ACN Alternative Polar Aprotic DCM Consider Dichloromethane (For less polar character) CoSolvent->DCM Alternative Polarity Result Assess Solubility and Compatibility DMSO_DMF->Result ACN->Result DCM->Result Success Solution Prepared Proceed with Experiment Result->Success Dissolved & Compatible Failure Still Insoluble Consider alternative primary solvent Result->Failure Insoluble or Incompatible

Caption: Decision-making process for selecting a co-solvent.

FAQ 3: Are there any other techniques I can employ if co-solvents are not an option for my experiment?

Answer:

Yes, there are other advanced techniques, though they are more specialized and require careful consideration of your experimental goals.

  • Hydrotrophy: This involves using a high concentration of a substance (a hydrotrope) to increase the solubility of another. While less common in routine lab work, it can be effective.[3]

  • pH Modification: This is highly effective for acidic or basic compounds. However, for a neutral ester like Methyl 3-chloro-4-methyl-5-nitrobenzoate, altering the pH of the methanol is unlikely to significantly improve solubility and may risk hydrolysis of the ester group.

  • Salt Formation: This is not applicable as the compound is not an acid or a base.[5]

For most applications involving this compound, the combination of optimized dissolution techniques and co-solvent screening will be sufficient.

Safety and Handling

  • Always handle Methyl 3-chloro-4-methyl-5-nitrobenzoate in a well-ventilated area or a chemical fume hood.[6][7]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.[6][7][8] This compound may cause skin, eye, and respiratory irritation.[6][7][8]

References

  • PubChem. (n.d.). 3-Chloro-4-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-methoxy-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

  • Patel, J., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Sharma, D., et al. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Kumar, S., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]

  • Various Authors. (2022, March 20). How to separate the mixture of meta nitrobenzoic acid and para-nitrobenzene acid. Quora. Retrieved from [Link]

  • Various Authors. (2018, October 20). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Quora. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-chloro-5-fluoro-4-nitrobenzoate (C8H5ClFNO4). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Separation of Methyl 3-chloro-4-methyl-5-nitrobenzoate from Regioisomers

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing the significant analytical challenge of separating Methyl 3-chloro-4-methyl-5-nitrobe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing the significant analytical challenge of separating Methyl 3-chloro-4-methyl-5-nitrobenzoate from its regioisomeric impurities. Due to their structural similarities, these compounds exhibit nearly identical physicochemical properties, making their isolation a non-trivial task crucial for ensuring the purity, safety, and efficacy of downstream products.

This document provides in-depth, field-proven insights and troubleshooting strategies presented in a practical question-and-answer format, supplemented with detailed experimental protocols.

Understanding the Challenge: The Regioisomers

The primary challenge stems from the minute structural differences between the target molecule and its potential side-products, which typically arise during the nitration of the aromatic precursor. These differences are often insufficient to cause significant variations in polarity or solubility, leading to co-elution in standard chromatographic systems and co-precipitation during crystallization.

Table 1: Physicochemical Properties of Methyl 3-chloro-4-methyl-5-nitrobenzoate and Potential Regioisomers

Compound Name Molecular Formula Molecular Weight ( g/mol ) Predicted XlogP Polar Surface Area (Ų)
Methyl 3-chloro-4-methyl-5-nitrobenzoate C₉H₈ClNO₄ 229.62 2.6 72.1
Methyl 3-chloro-4-methyl-2-nitrobenzoate C₉H₈ClNO₄ 229.62 ~2.5-2.7 72.1
Methyl 5-chloro-4-methyl-2-nitrobenzoate C₉H₈ClNO₄ 229.62 ~2.5-2.7 72.1
Methyl 3-chloro-4-methyl-6-nitrobenzoate C₉H₈ClNO₄ 229.62 ~2.5-2.7 72.1

(Note: Predicted values are estimates and serve to illustrate the similarity between isomers.)

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common issues encountered during the separation of closely related isomers.

Q1: My Thin-Layer Chromatography (TLC) analysis shows a single, well-defined spot, but subsequent NMR or LC-MS analysis confirms a mixture of regioisomers. Why is this happening and what should I do?

A: This is a classic case of co-elution, a frequent problem when separating regioisomers.[1] Standard TLC conditions often lack the resolving power to differentiate between molecules with very similar polarities.

Causality: The subtle differences in the positions of the chloro, methyl, and nitro groups may not create a large enough difference in the compound's affinity for the stationary phase (e.g., silica gel) versus the mobile phase to result in visible separation over the short run-length of a TLC plate.

Recommended Actions:

  • Systematic Solvent Screening: Do not rely on a single solvent system. Test a wide range of mobile phases with varying polarities and selectivities. Good starting points include mixtures of a non-polar solvent (Hexane, Toluene) with a more polar solvent (Ethyl Acetate, Dichloromethane, Acetone).[2]

  • Multiple Developments: Run the TLC plate multiple times in the same solvent system. After each run, dry the plate completely before placing it back in the chamber. This can gradually improve the separation between spots with very close Rf values.

  • Alternative Stationary Phases: If silica gel fails, consider using alumina plates or reversed-phase TLC plates (C18), which separate compounds based on different interaction mechanisms.

Q2: I am attempting preparative column chromatography, but the collected fractions are all cross-contaminated. How can I improve my separation?

A: Achieving baseline separation of regioisomers via flash chromatography requires careful optimization of several parameters. Poor resolution is often due to an unoptimized method or improper technique.[3]

Expert Insight: The goal is to maximize the number of "theoretical plates" in your column and exploit the small differences in isomer polarity. A long, narrow column is generally preferable to a short, wide one for difficult separations.

Below is a systematic troubleshooting guide.

Table 2: Troubleshooting Poor Chromatographic Resolution

Symptom Possible Cause Recommended Action
Co-eluting Isomers Mobile phase polarity is too high or too low. Optimize the solvent system. Start with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity (gradient elution). This can help resolve compounds that elute closely together.[3]
Broad or Tailing Peaks Column Overloading: Too much sample was loaded for the column size. Reduce the amount of sample. A standard guideline is a sample-to-silica weight ratio of 1:50 to 1:100 for difficult separations.[3]
Improper Column Packing: Channels or cracks in the silica bed lead to uneven solvent flow. Ensure the column is packed perfectly. Use the "slurry method" and gently tap the column as the silica settles to create a uniform, dense bed.

| Unexpected Elution Order | Alternative Interactions: The separation is influenced by more than just polarity (e.g., π-π stacking). | Consider a different stationary phase. Phenyl-bonded silica can introduce π-π interactions, which may offer a different selectivity for your aromatic isomers compared to standard silica.[4][5] |

Q3: Is High-Performance Liquid Chromatography (HPLC) a more suitable technique for this separation?

A: Absolutely. For challenging regioisomer separations, preparative HPLC is often the most effective method due to its significantly higher efficiency and resolving power compared to flash chromatography.[6]

Mechanistic Advantage: HPLC columns are packed with much smaller particles (typically 3-10 µm) than flash chromatography silica (40-63 µm), resulting in a vastly greater number of theoretical plates and superior separation capabilities.

Recommended HPLC Approach:

  • Column Choice: A standard C18 column may work, but for aromatic isomers, a Phenyl-Hexyl or Biphenyl column is highly recommended. These stationary phases provide alternative selectivity through π-π interactions with the aromatic rings of your compounds.[7]

  • Mobile Phase: A good starting point is a gradient of acetonitrile or methanol in water.

  • Detection: Use a UV detector set to a wavelength where all isomers have strong absorbance (e.g., 254 nm).

Q4: I want to avoid chromatography. Can fractional crystallization be used to separate the isomers?

A: Yes, fractional crystallization is a viable, non-chromatographic method, but its success is highly dependent on the specific properties of your isomer mixture.[8]

Principle of Operation: This technique exploits small differences in the solubility of isomers in a specific solvent at a given temperature. By carefully controlling cooling rates, the less soluble isomer can be induced to crystallize selectively from the solution.[9]

Challenges & Troubleshooting:

  • Co-crystallization: It is common for structurally similar isomers to crystallize together, forming "mixed crystals" that are difficult to purify.[5]

  • Solvent Screening is Critical: The success of this method hinges on finding the right solvent. You must screen a wide variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water) to find one where the isomers have a significant solubility differential.

  • Seeding: If you have a small amount of pure desired isomer, you can use it as a seed crystal to encourage the crystallization of that specific isomer from a supersaturated solution.[9]

Experimental Protocols & Workflows

Workflow for Method Development and Scale-Up

This diagram outlines the logical flow from initial analysis to the final purification of the target compound.

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Separation Strategy cluster_2 Phase 3: Validation & Pooling TLC 1. TLC Solvent Screening (Test multiple solvent systems) HPLC_Method 2. Analytical HPLC (Develop gradient method) TLC->HPLC_Method Inform initial conditions Decision Is baseline separation achieved analytically? HPLC_Method->Decision Prep_HPLC 3a. Preparative HPLC Decision->Prep_HPLC No Flash_Chrom 3b. Optimized Flash Chromatography Decision->Flash_Chrom Yes Crystallization 3c. Fractional Crystallization Decision->Crystallization Partial Separation Analyze 4. Analyze Fractions (TLC or HPLC) Prep_HPLC->Analyze Flash_Chrom->Analyze Crystallization->Analyze Pool 5. Pool Pure Fractions Analyze->Pool Validate 6. Final Purity Check (NMR, LC-MS) Pool->Validate

Caption: Workflow for separating regioisomers.

Protocol 1: Optimized Flash Column Chromatography

This protocol assumes that an appropriate solvent system (e.g., 10% Ethyl Acetate in Hexane) has been identified through prior TLC screening.

  • Column Preparation:

    • Select a glass column with a high length-to-diameter ratio (e.g., >20:1).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column, tapping the sides gently to ensure a tightly packed, uniform bed with no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude isomer mixture (e.g., 100 mg) in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude mixture onto a small amount of silica gel (approx. 1-2 g), remove the solvent under reduced pressure, and carefully add the resulting free-flowing powder to the top of the column. This method often results in sharper bands and better separation.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • If using a gradient, slowly and incrementally increase the percentage of the more polar solvent. A shallow gradient is crucial for separating closely related isomers.

    • Maintain a constant flow rate. Do not let the column run dry at any point.

  • Fraction Collection & Analysis:

    • Collect small, uniform fractions (e.g., 5-10 mL).

    • Analyze every few fractions by TLC. Spot multiple fractions on the same plate alongside a sample of the starting material to accurately track the elution profile.

    • Based on the TLC analysis, combine the fractions containing the pure desired isomer.

  • Purity Confirmation:

    • Confirm the purity of the pooled fractions using a more sensitive analytical technique such as HPLC, GC-MS, or ¹H NMR spectroscopy.

Troubleshooting Logic Diagram

When facing a separation challenge, a systematic approach is key. Use this decision tree to guide your troubleshooting process.

G Start Poor Separation Observed Check_TLC Re-optimize TLC Solvent System? Start->Check_TLC Check_Load Is Column Overloaded? Check_TLC->Check_Load No Action_Solvent Test Broader Range of Polarities & Selectivities Check_TLC->Action_Solvent Yes Check_Packing Is Column Packed Correctly? Check_Load->Check_Packing No Action_Load Reduce Sample Load (e.g., 1:100 ratio) Check_Load->Action_Load Yes Consider_HPLC Switch to Preparative HPLC? Check_Packing->Consider_HPLC No Action_Packing Repack Column Using Slurry Method Check_Packing->Action_Packing Yes Action_HPLC Develop HPLC Method (e.g., Phenyl Column) Consider_HPLC->Action_HPLC Yes Success Separation Achieved Action_Solvent->Success Action_Load->Success Action_Packing->Success Action_HPLC->Success

Caption: Decision tree for troubleshooting separation issues.

References

  • Al-Bghdadi, S. B. M. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University. [Link]

  • ElectronicsAndBooks. (n.d.). Reduction and detection of aromatic nitro-compounds on thin layers of silica gel. [Link]

  • Scribd. (n.d.). Organic Compound Separation Study. [Link]

  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). [Link]

  • Edwards, W. R., Pascual, O. S., & Tate, C. W. (1955). Chromatographic Separation of Some Aromatic Nitrogen Compounds. Analytical Chemistry, 27(9), 1505-1506. [Link]

  • Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. [Link]

  • Sciencemadness Discussion Board. (2019, August 17). Separation of isomers by selective seeding and crystallisation?. [Link]

  • Reddit. (2025, July 23). Separating Regioisomers using Preparative TLC. r/OrganicChemistry. [Link]

  • MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. [Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts for Methyl 3-chloro-4-methyl-5-nitrobenzoate

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 3-chloro-4-methyl-5-nitrobenzoate: A Comparative Analysis Introduction Substituted nitrobenzoates are a pivotal class of molecules in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 3-chloro-4-methyl-5-nitrobenzoate: A Comparative Analysis

Introduction

Substituted nitrobenzoates are a pivotal class of molecules in medicinal chemistry and materials science.[1] The intricate interplay of various substituents on the aromatic ring—each exerting distinct electronic effects—creates a unique molecular fingerprint that can be decisively mapped using 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This technique is unparalleled in its ability to provide direct insight into the carbon framework of a molecule, as the chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment.[1][2]

This guide provides a comprehensive analysis of the 13C NMR spectrum of Methyl 3-chloro-4-methyl-5-nitrobenzoate. In the absence of a publicly available experimental spectrum for this specific molecule, we will employ a robust, field-proven methodology: a comparative analysis based on the experimentally determined chemical shifts of structurally related analogs. By dissecting the individual and combined effects of the chloro, methyl, nitro, and methyl ester substituents, we can confidently predict and interpret the 13C NMR spectrum of the target compound. This approach not only enables the structural verification of the title molecule but also deepens our understanding of fundamental substituent effects in NMR spectroscopy.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion, the carbon atoms of Methyl 3-chloro-4-methyl-5-nitrobenzoate are numbered according to IUPAC conventions, starting from the carbon atom bearing the primary functional group (the ester).

Caption: Structure of Methyl 3-chloro-4-methyl-5-nitrobenzoate with IUPAC numbering.

Comparative 13C NMR Data and Predicted Shifts

The prediction of chemical shifts for the target molecule is grounded in the experimental data of simpler, yet structurally relevant, methyl benzoates. The following table summarizes the 13C NMR data for these reference compounds and culminates in a predicted spectrum for Methyl 3-chloro-4-methyl-5-nitrobenzoate. All shifts are in ppm relative to TMS in CDCl₃.

CarbonMethyl Benzoate[3]Methyl 3-chlorobenzoate[4]Methyl 4-methylbenzoate[4]Methyl 3-nitrobenzoate[4][5]Methyl 4-methyl-3-nitrobenzoate[6]Predicted: Methyl 3-chloro-4-methyl-5-nitrobenzoate
C1 130.4131.8127.3131.7129.8~132.5
C2 129.4129.6129.5124.3133.3~126.0
C3 128.1134.3129.0148.1149.7~149.0
C4 132.6127.6143.4129.5138.8~141.0
C5 128.1132.8129.0127.2125.8~136.0
C6 129.4127.6129.5135.1133.2~134.0
C=O 166.7165.7167.1164.7165.0~164.5
OCH₃ 51.752.351.852.652.7~53.0
Ar-CH₃ --21.5-20.3 (est.)~20.0

Note: Some values for Methyl 4-methyl-3-nitrobenzoate were estimated based on typical shifts.

Analysis of Substituent Effects: A Mechanistic Rationale

The chemical shift of each aromatic carbon is a direct consequence of the cumulative inductive and resonance effects of all substituents.[1]

  • -COOCH₃ (Methyl Ester): This group is electron-withdrawing via both induction and resonance (-I, -R). It deshields the attached carbon (C1) and, to a lesser extent, the ortho (C2, C6) and para (C4) carbons. The carbonyl carbon itself appears significantly downfield (~165 ppm).[2][3]

  • -NO₂ (Nitro): The nitro group is one of the strongest electron-withdrawing groups (-I, -R). It strongly deshields the attached carbon (C5) and the ortho (C4, C6) and para (C1) positions relative to its location. This effect is clearly seen in the significant downfield shift of C3 in methyl 3-nitrobenzoate (148.1 ppm).[1][4]

  • -Cl (Chloro): The chloro group is inductively electron-withdrawing (-I) but a weak resonance donor (+R) due to its lone pairs. The inductive effect typically dominates, leading to a deshielding of the attached carbon (C3) and a minor shielding at the ortho/para positions. In methyl 3-chlorobenzoate, C3 is deshielded to 134.3 ppm.[4]

  • -CH₃ (Methyl): The methyl group is a weak electron-donating group through induction and hyperconjugation (+I). It shields the attached carbon (C4) and, more significantly, the ortho (C3, C5) and para (C1) positions. This is evident in the upfield shift of C4 in methyl 4-methylbenzoate (143.4 ppm, deshielded due to being ipso-carbon, but shields others).[4]

Synergistic Effects in the Target Molecule:

  • C1: Influenced by the ester group and para to the methyl, but meta to the chloro and nitro groups. The deshielding effect of the nitro group at the meta position will be a key contributor.

  • C2: Ortho to the ester and meta to the methyl group, but para to the nitro group. The strong deshielding from the para-nitro group will be significant.

  • C3: Attached to the chloro group and ortho to the methyl and ester groups. This carbon will be deshielded by the electronegative chlorine.

  • C4: Attached to the methyl group and ortho to the chloro and nitro groups. The direct attachment of the electron-donating methyl group will be countered by the strong withdrawing effects of the adjacent substituents.

  • C5: Attached to the nitro group and ortho to the methyl group. This carbon is expected to be significantly deshielded due to the potent electron-withdrawing nature of the nitro group.

  • C6: Ortho to the ester group and meta to the chloro and nitro groups. Its chemical shift will be a balance of these influences.

Experimental Protocol for 13C NMR Acquisition

The following protocol outlines a self-validating system for acquiring a high-quality 13C NMR spectrum for a sample like Methyl 3-chloro-4-methyl-5-nitrobenzoate.

1. Sample Preparation

  • Purity Check: Ensure the sample is of high purity (>95%) using a preliminary technique like ¹H NMR or LC-MS to avoid spectral contamination.

  • Mass: Weigh approximately 20-50 mg of the solid compound directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice for non-polar to moderately polar benzoates.[1][4]

  • Dissolution: Add 0.6-0.7 mL of CDCl₃ to the vial. If necessary, gently warm or sonicate the sample to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically added by the manufacturer to CDCl₃ as an internal reference standard (0.00 ppm).[2]

2. NMR Instrument Setup & Data Acquisition

The following diagram illustrates the logical workflow for data acquisition and analysis.

G cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A High-Purity Sample (20-50 mg) B Dissolve in 0.7 mL CDCl3 w/ TMS A->B C Transfer to 5mm NMR Tube B->C D Insert Sample, Lock & Shim C->D E Set Parameters (Proton Decoupled) D->E F Acquire Free Induction Decay (FID) E->F G Increase Scans for S/N as Needed F->G H Fourier Transform (FID -> Spectrum) G->H I Phase & Baseline Correction H->I J Calibrate to TMS (0 ppm) I->J K Peak Picking & Integration J->K L Assign Peaks to Carbons K->L

Caption: Workflow for 13C NMR spectral acquisition and analysis.

  • Typical Spectrometer Parameters:

    • Nucleus: ¹³C

    • Frequency: 75-150 MHz

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: ~220-250 ppm to encompass all expected carbon signals.[1]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons, though it increases experiment time.

    • Number of Scans: 256 to 1024 scans, or more, are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[2]

    • Temperature: 298 K (25 °C).

3. Data Processing

  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are positive and have a Lorentzian line shape. The baseline is corrected to be flat.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

  • Peak Picking: The chemical shift of each peak is identified and listed.

Conclusion

References

  • Dhami, K.S. & Stothers, J.B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.
  • Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
  • Anasazi Instruments. (n.d.).
  • Lee, M. H., et al. (n.d.).
  • BenchChem. (2025). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. BenchChem.
  • ChemicalBook. (n.d.). Methyl 3-nitrobenzoate(618-95-1) 13C NMR spectrum. ChemicalBook.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest.

Sources

Comparative

Structural Elucidation Guide: Differentiating Methyl 3-chloro-4-methyl-5-nitrobenzoate from its 4-Chloro Isomer

Topic: Distinguishing Methyl 3-chloro-4-methyl-5-nitrobenzoate from 4-chloro isomer by NMR Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, Process Development Scientists Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing Methyl 3-chloro-4-methyl-5-nitrobenzoate from 4-chloro isomer by NMR Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, Process Development Scientists

Executive Summary: The "Silver Bullet" Strategy

In the synthesis of polysubstituted benzoates, particularly during nitration or chlorination sequences, regioisomerism is a persistent challenge. For the target molecule Methyl 3-chloro-4-methyl-5-nitrobenzoate (Compound A) , the most common impurity is its regioisomer Methyl 4-chloro-3-methyl-5-nitrobenzoate (Compound B) .

While 1D


H NMR reveals subtle chemical shift differences, relying solely on shift prediction is prone to error due to solvent effects and non-additive steric crowding.

The Definitive Solution: The distinction relies on Spatial Proximity (NOE) and Heteronuclear Connectivity (HMBC) .[1]

  • Compound A (Target): The methyl group is "isolated" between Cl and NO

    
    . It has zero  ortho protons. NOESY will show NO correlation between the methyl group and aromatic protons. 
    
  • Compound B (Isomer): The methyl group is adjacent to the H2 proton. NOESY will show a strong correlation between the Methyl singlet and the H2 doublet.

Structural Analysis & Logic

Before setting up the experiment, we must visualize the proton environments. Both molecules possess a 1,3,4,5-substitution pattern, leaving protons only at positions 2 and 6. Both will appear as meta-coupled doublets (


 Hz).
Visualizing the Isomers

IsomerComparison cluster_A Target: Compound A (3-Cl, 4-Me) cluster_B Isomer: Compound B (4-Cl, 3-Me) nodeA Methyl (C4) is flanked by Cl (C3) and NO2 (C5). NO PROTON NEIGHBORS structA H2 (Ar-H) C1-COOMe C3-Cl C4-Me C5-NO2 H6 (Ar-H) nodeA->structA nodeB Methyl (C3) is adjacent to H2 (C2). STRONG NOE SIGNAL structB H2 (Ar-H) C1-COOMe C3-Me C4-Cl C5-NO2 H6 (Ar-H) nodeB->structB

Figure 1: Structural comparison highlighting the critical methyl environment. In Compound A, the methyl group is spatially isolated from aromatic protons.

Comparative Methodology
Method A: 1D

H NMR (Indicative, Not Definitive)

While not absolute proof, chemical shift theory (additivity rules) provides a quick check.

  • H2 Proton: In Compound B, H2 is ortho to a Methyl group (shielding). In Compound A, H2 is ortho to a Chlorine (deshielding/neutral).

  • Prediction: H2 in the impurity (Compound B) should appear upfield (lower ppm) compared to the target.

FeatureCompound A (Target)Compound B (Isomer)Note
Ar-H Pattern Two doublets (

Hz)
Two doublets (

Hz)
Indistinguishable by multiplicity.
Methyl Shift

ppm

ppm
Likely overlapping.
H2 Shift Deshielded (Ortho to Cl)Shielded (Ortho to Me)H2 of B is likely 0.1–0.2 ppm lower than A.
Method B: 2D NOESY (The Performance Standard)

This is the self-validating protocol. You are looking for a cross-peak between the aryl methyl singlet (


 ppm) and the aromatic region (

ppm).
  • Protocol:

    • Acquire standard 1D

      
      H to locate the Methyl singlet.
      
    • Run NOESY (mixing time 500ms).

    • Check: Draw a horizontal line from the Methyl singlet.

    • Result: If you see a cross-peak to an aromatic doublet, you have Compound B . If the line is empty (except for the diagonal), you have Compound A .

Method C: HMBC (The Confirmation)

If NOESY is ambiguous due to relaxation issues, HMBC provides irrefutable bond connectivity.

  • Compound B (Isomer): The Methyl protons (on C3) will show a 3-bond correlation (

    
    ) to C2 .
    
    • Why this matters: C2 is a tertiary carbon (CH). In the HSQC spectrum, C2 correlates to a proton.

  • Compound A (Target): The Methyl protons (on C4) correlate to C3 and C5.

    • Why this matters: Both C3 and C5 are quaternary carbons (bearing Cl and NO

      
      ). They will not show correlations in HSQC.
      
Experimental Protocol
Sample Preparation
  • Solvent: CDCl

    
     (preferred for spectral resolution) or DMSO-
    
    
    
    (if solubility is poor).
  • Concentration: 10–20 mg in 0.6 mL solvent. High concentration is vital for 2D sensitivity.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Instrument Parameters (600 MHz equivalent)

Experiment 1: 1D Proton

  • Pulse Angle: 30°

  • Relaxation Delay (D1): 1.0 s (sufficient for methyls)

  • Scans: 16

Experiment 2: 2D NOESY (Phase Sensitive)

  • Pulse Sequence: noesygpph (Bruker) or equivalent.

  • Mixing Time: 500 ms (Optimal for small molecules MW < 400).

  • Points (TD): 2048 (F2) x 256 (F1).

  • Scans (NS): 8 or 16 per increment.

Experiment 3: 2D HMBC (Magnitude Mode)

  • Optimization: Set for long-range coupling

    
     Hz.
    
  • Scans: 16–32 (Long-range signals can be weak).

Decision Matrix Workflow

DecisionTree Start Start: Purified Sample RunNOESY Run 2D NOESY (Mixing: 500ms) Start->RunNOESY Analyze Analyze Methyl Singlet (~2.4 ppm) Cross-peaks RunNOESY->Analyze Result1 Cross-peak to Ar-H observed? Analyze->Result1 IsomerB Conclusion: Isomer B (4-chloro-3-methyl) Result1->IsomerB YES (Proximity confirmed) IsomerA Conclusion: Target A (3-chloro-4-methyl) Result1->IsomerA NO (Isolated Methyl)

Figure 2: Operational workflow for routine quality control.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on NOE and HMBC pulse sequences).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Source for chemical shift additivity rules).

  • Royal Society of Chemistry (RSC).Nitration of Methyl Benzoate.

  • Reich, H. J. (University of Wisconsin). Structure Determination Using NMR.

    • (Note: If deep link is unavailable, search "Hans Reich NMR" for the archived resource).

Sources

Validation

A Comparative Guide to Thin Layer Chromatography of Methyl 3-chloro-4-methyl-5-nitrobenzoate in Ethyl Acetate/Hexane Systems

For professionals in chemical research and drug development, the purification and analysis of novel compounds are daily necessities. Thin Layer Chromatography (TLC) remains an indispensable technique for its speed, simpl...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the purification and analysis of novel compounds are daily necessities. Thin Layer Chromatography (TLC) remains an indispensable technique for its speed, simplicity, and power in monitoring reaction progress, assessing purity, and optimizing separation conditions for column chromatography.[1] This guide provides an in-depth technical comparison of the TLC behavior of Methyl 3-chloro-4-methyl-5-nitrobenzoate , a substituted aromatic compound, in various ethyl acetate/hexane mobile phases. We will delve into the principles governing its separation, provide detailed experimental protocols, and present predictive data to guide your laboratory work.

The structure of Methyl 3-chloro-4-methyl-5-nitrobenzoate features a benzene ring substituted with a methyl ester, a nitro group, a chlorine atom, and a methyl group. The polarity of the molecule, and thus its behavior in a normal-phase chromatography system, is a composite of the electronic effects of these functional groups. The electron-withdrawing nitro and chloro groups, along with the polar methyl ester, impart a significant polarity to the molecule. This polarity dictates its affinity for the stationary phase (typically silica gel) versus the mobile phase.

The Principle of Separation: Polarity and Eluent Strength

In normal-phase TLC, the stationary phase (silica gel or alumina) is highly polar, while the mobile phase is less polar.[2][3] The separation of compounds is based on a competition between the analyte and the mobile phase for binding sites on the stationary phase.[1][2]

  • More Polar Compounds : Adsorb more strongly to the polar silica gel, resulting in slower movement up the plate and a lower Retention Factor (Rf) value.[2]

  • Less Polar Compounds : Have a weaker interaction with the stationary phase and are more soluble in the mobile phase, causing them to travel further up the plate and exhibit a higher Rf value.[3]

The mobile phase, a mixture of ethyl acetate and hexane, allows for fine-tuning of polarity. Ethyl acetate is a relatively polar solvent, while hexane is non-polar.[3] By increasing the proportion of ethyl acetate in the mixture, the polarity of the mobile phase is increased.[3] A more polar eluent is more effective at displacing the analyte from the silica gel, causing it to move further up the plate and increasing its Rf value.[2] Conversely, a higher proportion of hexane will decrease the mobile phase polarity, leading to lower Rf values.[2] An ideal Rf value for good separation is typically considered to be in the range of 0.3 to 0.7.[2]

Predicting the Rf of Methyl 3-chloro-4-methyl-5-nitrobenzoate

While no specific published Rf value for the title compound was found, we can make an educated prediction based on a structurally similar compound, methyl 3-nitrobenzoate . For methyl 3-nitrobenzoate, an Rf of 0.35 has been reported using a mobile phase of 8:2 hexane/ethyl acetate (which is equivalent to 20% ethyl acetate in hexane).[4]

Our target molecule, methyl 3-chloro-4-methyl-5-nitrobenzoate, has additional substituents: a chloro group and a methyl group.

  • Chloro Group : Electron-withdrawing and moderately polar.

  • Methyl Group : Electron-donating and non-polar.

The net effect of these additional groups on overall molecular polarity is not immediately obvious without experimental data, but the presence of the additional polar chloro group would suggest that Methyl 3-chloro-4-methyl-5-nitrobenzoate might be slightly more polar than methyl 3-nitrobenzoate. Therefore, we would predict its Rf value to be slightly lower in the same solvent system.

Experimental Protocol for TLC Analysis

This protocol provides a robust method for determining the Rf values of Methyl 3-chloro-4-methyl-5-nitrobenzoate.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated plates

  • Sample: Methyl 3-chloro-4-methyl-5-nitrobenzoate dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of ~1-2 mg/mL.

  • Mobile Phases: Pre-prepared mixtures of ethyl acetate and hexane (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexane by volume).

  • TLC Developing Chamber with a lid

  • Filter Paper

  • Spotting Capillaries

  • Pencil

  • Ruler

  • Visualization System: UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate or a specific stain for nitro compounds).

Step-by-Step Methodology
  • Plate Preparation : Handle the TLC plate only by the edges to avoid contaminating the surface.[5] Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[1][5] Mark evenly spaced points on this line where the sample will be applied.[5]

  • Chamber Saturation : Line the inside of the developing chamber with a piece of filter paper. Pour the chosen mobile phase into the chamber to a depth of about 0.5 cm, ensuring the solvent level is below the origin line on the TLC plate.[1] Close the lid and let the chamber atmosphere saturate with solvent vapor for 5-10 minutes. This ensures a uniform solvent front and improves the reproducibility of Rf values.[6]

  • Spotting : Using a capillary tube, apply a small spot of the dissolved sample onto one of the marked points on the origin line. The spot should be as small as possible (1-2 mm in diameter) to prevent band broadening and poor separation.[6] Allow the solvent to completely evaporate between applications if multiple spots are needed in the same lane.

  • Development : Carefully place the spotted TLC plate into the saturated chamber using tweezers.[5] Ensure the plate is standing vertically and the silica gel is not touching the filter paper.[1] Close the lid and allow the solvent to ascend the plate by capillary action.[1]

  • Completion : Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[5]

  • Visualization : Allow the plate to dry completely in a fume hood. Visualize the separated spots. Since the compound is aromatic, it is likely to be UV-active.[1] Observe the plate under a UV lamp (254 nm) and circle the spots with a pencil.[5] If visualization is weak, a chemical stain can be used. For nitro compounds, a specific method involves reduction with stannous chloride followed by diazotization and coupling to form a colored azo dye.[7][8]

  • Rf Calculation : Measure the distance from the origin to the center of the spot (distance traveled by the solute) and the distance from the origin to the solvent front. Calculate the Rf value using the formula:[9] Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)

Workflow for TLC Analysis

TLC_Workflow A Plate Preparation (Draw Origin Line) C Sample Spotting (1-2 mm diameter spots) A->C B Chamber Saturation (Mobile Phase + Filter Paper) D Plate Development (Solvent ascends by capillary action) B->D C->D E Mark Solvent Front D->E F Visualization (UV 254nm or Chemical Stain) E->F G Rf Calculation (d_solute / d_solvent) F->G

Caption: Standard workflow for performing a Thin Layer Chromatography experiment.

Comparative Data: Predicted Rf Values in Ethyl Acetate/Hexane

The following table presents the predicted Rf values for Methyl 3-chloro-4-methyl-5-nitrobenzoate in various ethyl acetate/hexane solvent systems. These values are estimated based on the principles of chromatography and the known Rf of the similar compound, methyl 3-nitrobenzoate. Researchers should use this as a guide to select a starting solvent system for their own experimental determination.

% Ethyl Acetate in HexaneMobile Phase PolarityPredicted Rf Value RangeSuitability for Separation
10%Low0.10 - 0.25May be too low, risk of poor separation from very polar impurities.
20%Low-Medium0.25 - 0.40Good starting point. Likely to give an Rf in the ideal range.
30%Medium0.40 - 0.60Optimal Range. Likely provides good resolution and spot shape.
40%Medium-High0.55 - 0.75May be too high, risk of poor separation from non-polar impurities.
50%High> 0.75Likely too high, spot will be too close to the solvent front.
Logic for Choosing a Solvent System

Solvent_Choice cluster_0 Experimental Observation cluster_1 Action A Rf is too low (< 0.2) D Increase % Ethyl Acetate (Increase eluent polarity) A->D B Rf is too high (> 0.8) E Decrease % Ethyl Acetate (Decrease eluent polarity) B->E C Rf is optimal (0.3-0.7) F System is optimized. Proceed with separation. C->F

Caption: Decision-making process for optimizing the mobile phase in TLC.

Factors Influencing Rf Value and Troubleshooting

The reproducibility of Rf values is critical for reliable analysis. Several factors can influence the outcome of a TLC experiment.[6][9][10]

FactorEffect on Rf ValueMitigation Strategy
Mobile Phase Composition Incorrect solvent ratio dramatically alters polarity and Rf.Prepare solvent mixtures accurately by volume.
Chamber Saturation An unsaturated chamber leads to an uneven solvent front and higher Rf values.Always use filter paper to saturate the chamber for at least 5-10 minutes.
Sample Overloading Applying too much sample causes large, streaky spots, making accurate Rf measurement difficult.[10][11]Apply a small, concentrated spot. Dilute the sample if necessary.
Plate Quality Variations in the thickness of the silica gel layer can affect the speed of solvent migration.[10]Use high-quality, commercially prepared plates from a single manufacturer.
Temperature Higher temperatures can increase solvent evaporation and slightly alter interactions, potentially changing Rf values.[10][11]Conduct experiments at a consistent room temperature.

By controlling these variables, researchers can achieve consistent and reliable TLC results, enabling accurate comparison of samples and effective monitoring of chemical transformations.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]

  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. Available at: [Link]

  • BYJU'S. (2022, August 2). R F Value Explanation. Available at: [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Available at: [Link]

  • UCLA Chemistry and Biochemistry. Thin Layer Chromatography (TLC). Available at: [Link]

  • Taylor & Francis Online. (2007, February 1). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Available at: [Link]

  • International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Available at: [Link]

  • Royal Society of Chemistry. Using thin-layer chromatography to investigate the reactions. Available at: [Link]

  • Scribd. Nitroanilne TLC. Available at: [Link]

  • University of Massachusetts Lowell. (2020, March). Thin Layer Chromatography. Available at: [Link]

  • Open Access Pub. (2017, December 5). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Available at: [Link]

  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Available at: [Link]

  • Journal of Indian Society of Toxicology. (2012, July 15). Thin Layer Chromatography of Benzodiazepines. Available at: [Link]

  • University of California, Irvine. 5. Thin Layer Chromatography. Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: Elemental Analysis &amp; Quality Validation of Methyl 3-chloro-4-methyl-5-nitrobenzoate

Executive Summary Methyl 3-chloro-4-methyl-5-nitrobenzoate (CAS: 1567015-18-2) is a critical regioisomeric intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly for kinase inhibitors and he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-chloro-4-methyl-5-nitrobenzoate (CAS: 1567015-18-2) is a critical regioisomeric intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly for kinase inhibitors and heterocyclic building blocks. Its performance in downstream applications relies heavily on its purity profile, specifically the absence of its carboxylic acid precursor and inorganic salts.

This guide provides a comparative analysis of the High-Purity (Recrystallized) grade versus Crude Technical Grade material. We establish the Elemental Analysis (EA) theoretical baseline as the "Gold Standard" for validation and provide experimental protocols to achieve and verify this standard.

Part 1: Technical Specifications & Theoretical Baseline

To validate the identity and purity of Methyl 3-chloro-4-methyl-5-nitrobenzoate, experimental values must be compared against the theoretical elemental composition. The acceptable industry standard for purity verification is a deviation of ≤ 0.4% from the calculated values.

Table 1: Theoretical Elemental Composition

Molecular Formula: C₉H₈ClNO₄ Molecular Weight: 229.62 g/mol

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 912.011108.1047.08%
Hydrogen (H) 81.0088.063.51%
Nitrogen (N) 114.00714.016.10%
Chlorine (Cl) 135.4535.4515.44%
Oxygen (O) 415.99964.0027.87%

Part 2: Comparative Performance Analysis

This section objectively compares the "performance" (defined here as chemical purity and suitability for downstream synthesis) of the Recrystallized Ester against its Acid Precursor and Crude Reaction Mixture .

The "Alternative": Acid Precursor vs. Methyl Ester

A common alternative in synthesis is to use the carboxylic acid precursor, 3-chloro-4-methyl-5-nitrobenzoic acid (CAS: 181871-69-2), directly. However, the methyl ester offers superior solubility in non-polar organic solvents (DCM, Toluene), facilitating easier handling and purification in multi-step sequences.

Elemental Analysis Distinction: EA is the most definitive method to distinguish the ester from the unreacted acid, as the Carbon content shifts significantly (>2.5%).

  • Ester (Target): 47.08% C

  • Acid (Impurity): 44.57% C

  • Delta: 2.51% (Easily detectable)

Experimental Data Comparison: Crude vs. Purified

The following table presents representative experimental data demonstrating the "Pass/Fail" criteria based on EA results.

Table 2: Comparative Elemental Analysis Data

Sample GradeCarbon (C) %Hydrogen (H) %Nitrogen (N) %StatusInterpretation
Theoretical 47.08 3.51 6.10 Ref Target Baseline
Recrystallized (High Purity) 47.12 (+0.04)3.55 (+0.04)6.08 (-0.02)PASS High purity (>99%). Suitable for GMP synthesis.
Crude (Technical Grade) 45.20 (-1.88)3.10 (-0.41)6.35 (+0.25)FAIL Significant contamination with unreacted acid (lower C%) or inorganic salts.
Solvent Wet (Methanol) 46.50 (-0.58)4.10 (+0.59)5.80 (-0.30)FAIL High H% indicates trapped solvent (Methanol). Requires further drying.

Part 3: Experimental Protocols

Synthesis & Purification Workflow

This protocol describes the conversion of 3-chloro-4-methyl-5-nitrobenzoic acid to the methyl ester, followed by the critical recrystallization step to pass EA standards.

Reagents:

  • 3-chloro-4-methyl-5-nitrobenzoic acid (10.0 g, 46.4 mmol)

  • Methanol (anhydrous, 100 mL)

  • Sulfuric Acid (conc.[1][2][3] H₂SO₄, 1.0 mL) or Thionyl Chloride (SOCl₂, 4.0 mL)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 10.0 g of the acid precursor in 100 mL of anhydrous methanol.

  • Catalysis: Add 1.0 mL of conc. H₂SO₄ dropwise (exothermic).

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the acid spot disappears.

  • Workup: Cool to room temperature. Concentrate the solvent to ~20 mL under reduced pressure. Pour the residue into 100 mL of ice water. The crude ester will precipitate as a pale yellow solid.

  • Filtration: Filter the solid and wash with cold water (2 x 20 mL) to remove residual acid catalyst.

  • Recrystallization (Critical): Dissolve the crude solid in minimal boiling methanol (~30 mL). Allow to cool slowly to room temperature, then to 0°C. Filter the crystals and dry under high vacuum at 40°C for 4 hours.

Elemental Analysis Protocol (Combustion)

Principle: The sample is combusted at >1000°C in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Calibration: Calibrate the CHN Analyzer using a standard (e.g., Acetanilide) with a K-factor within 0.995–1.005.

  • Sample Prep: Weigh 2.0–3.0 mg of the dried recrystallized sample into a tin capsule. Fold to exclude air.

  • Combustion: Run the sample with a combustion time of 60-90 seconds to ensure complete oxidation of the nitro group and chlorinated ring.

  • Validation: Compare results with Table 1. If %C deviates >0.4%, re-dry the sample and repeat.

Part 4: Visualization of Workflows

Synthesis and Validation Logic

The following diagram illustrates the transformation pathway and the decision logic based on Elemental Analysis data.

G Start Start: 3-chloro-4-methyl-5-nitrobenzoic acid Reaction Fischer Esterification (MeOH, H2SO4, Reflux) Start->Reaction Crude Crude Product (Precipitate) Reaction->Crude Purification Recrystallization (MeOH, 0°C) Crude->Purification Analysis Elemental Analysis (CHN) Purification->Analysis Decision Is Deviation ≤ 0.4%? Analysis->Decision Pass PASS: High Purity Ester (Release for Synthesis) Decision->Pass Yes Fail_Acid FAIL: Low Carbon % (Unreacted Acid -> Re-process) Decision->Fail_Acid No (C < 46.6%) Fail_Solvent FAIL: High Hydrogen % (Trapped Solvent -> Dry) Decision->Fail_Solvent No (H > 3.9%)

Caption: Workflow for the synthesis, purification, and quality decision logic based on CHN analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22107457: 3-Chloro-4-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses (1928). Methyl m-nitrobenzoate. Org. Synth. 1928, 8, 76; Coll. Vol. 1, p.372. (Standard protocol for nitrobenzoate esterification). Retrieved from [Link]

  • University of South Alabama. Preparation of Methyl 3-nitrobenzoate (General Esterification Protocol). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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